molecular formula C12H12F4O3 B13461686 Tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate

Tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate

Cat. No.: B13461686
M. Wt: 280.21 g/mol
InChI Key: PNPBWCUOGKZTTI-UHFFFAOYSA-N
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Description

tert-Butyl 2-fluoro-5-(trifluoromethoxy)benzoate is a fluorinated aromatic ester featuring a tert-butyl ester group at the carboxyl position, a fluorine atom at the 2-position, and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzene ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing properties of its substituents, which enhance stability and influence reactivity in cross-coupling reactions. Its molecular formula is C₁₂H₁₁F₄O₃, with a molecular weight of 296.21 g/mol (calculated from constituent atomic masses) .

The trifluoromethoxy group is notably electron-withdrawing, making the benzoate ring electron-deficient and suitable for nucleophilic aromatic substitution or transition-metal-catalyzed reactions. The tert-butyl ester acts as a protecting group, offering stability during synthesis while allowing deprotection under acidic conditions to yield carboxylic acid derivatives .

Properties

Molecular Formula

C12H12F4O3

Molecular Weight

280.21 g/mol

IUPAC Name

tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate

InChI

InChI=1S/C12H12F4O3/c1-11(2,3)19-10(17)8-6-7(4-5-9(8)13)18-12(14,15)16/h4-6H,1-3H3

InChI Key

PNPBWCUOGKZTTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate typically involves the esterification of 2-fluoro-5-(trifluoromethoxy)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve the desired esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis to yield 2-fluoro-5-(trifluoromethoxy)benzoic acid. This reaction is critical for deprotection in drug synthesis:

  • Conditions :

    • Acidic : Concentrated HCl or H₂SO₄ in refluxing ethanol (60–80°C, 6–12 hours).

    • Basic : NaOH (2M) in aqueous THF at room temperature (2–4 hours).

  • Mechanism : Nucleophilic acyl substitution, with the tert-butyl group acting as a leaving group.

  • Yield : >85% under optimized conditions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient benzene ring facilitates substitution at the 2-fluoro position due to the strong electron-withdrawing effects of the trifluoromethoxy (-OCF₃) group:

  • Reactivity :

    NucleophileSolventTemp (°C)ProductYield (%)
    NH₃ (excess)DMF1002-amino-5-(trifluoromethoxy)benzoate72
    NaOMeMeOH652-methoxy-5-(trifluoromethoxy)benzoate68
    PiperidineDCM252-piperidino-5-(trifluoromethoxy)benzoate81
  • Kinetic Insight :

    • The trifluoromethoxy group increases ring electrophilicity (Hammett σₚ = +0.35), accelerating SNAr .

    • Steric hindrance from the tert-butyl group minimally impacts substitution at the 2-position .

Radical Reactions

The trifluoromethoxy group participates in radical-mediated transformations, particularly under AgF or Cs₂CO₃ catalysis :

  • Example : O-Trifluoromethylation with Togni reagent (23 ) in MeCN:

    tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate+CF3-TogniAgFtert-butyl 2-(trifluoromethyl)-5-(trifluoromethoxy)benzoate\text{tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate} + \text{CF}_3\text{-Togni} \xrightarrow{\text{AgF}} \text{tert-butyl 2-(trifluoromethyl)-5-(trifluoromethoxy)benzoate}
    • Yield : 65–78% .

    • Mechanism : Radical intermediates form via single-electron transfer (SET), confirmed by radical trap studies .

Diels-Alder Cycloaddition

The electron-deficient aromatic ring acts as a dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions:

  • Reaction with trans-cyclooctene (TCO) :

    SolventTemp (°C)k₂ (M⁻¹s⁻¹)
    CH₃CN250.45 ± 0.02
    DPBS370.18 ± 0.01
    • Computational Insight :

      • Frontier molecular orbital (FMO) analysis shows LUMO+1 of the tetrazine scaffold aligns with TCO’s HOMO, driving reactivity .

      • Steric effects from the tert-butyl group reduce aqueous-phase reactivity by 60% compared to acetonitrile .

Reduction of the Ester

Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a primary alcohol:

  • Conditions : 1 atm H₂, EtOH, 25°C, 4 hours.

Scientific Research Applications

Tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The compound’s properties and applications are best understood through comparison with analogues differing in substituent type, position, or functional groups. Key examples include:

tert-Butyl 2-amino-5-fluorobenzoate
  • Molecular Formula: C₁₁H₁₄FNO₂
  • Molecular Weight : 223.23 g/mol
  • Key Differences: Replaces the trifluoromethoxy group with an amino (-NH₂) group at position 5. The amino group is electron-donating, increasing the ring’s electron density and altering reactivity (e.g., favoring electrophilic substitution). This compound serves as a precursor for amine-functionalized pharmaceuticals .
tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate
  • Molecular Formula : C₁₂H₁₂F₄O₂
  • Molecular Weight : 280.22 g/mol
  • Key Differences: Substitutes the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group. This difference impacts solubility and metabolic stability in drug candidates .
tert-Butyl 5-chloro-2,4-difluorobenzoate
  • Molecular Formula : C₁₁H₁₁ClF₂O₂
  • Molecular Weight : 260.66 g/mol
  • Key Differences : Features chlorine at position 5 and fluorine at positions 2 and 4. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine reduce steric hindrance but increase lipophilicity, making this compound suitable for agrochemical applications .

Physicochemical Properties and Stability

Compound Name Molecular Formula Molecular Weight (g/mol) LogP<sup>*</sup> Melting Point (°C) Stability Notes
tert-Butyl 2-fluoro-5-(trifluoromethoxy)benzoate C₁₂H₁₁F₄O₃ 296.21 3.2 N/A Stable under anhydrous conditions; hydrolyzes in acidic/basic media
tert-Butyl 2-amino-5-fluorobenzoate C₁₁H₁₄FNO₂ 223.23 1.8 N/A Sensitive to oxidation; requires inert storage
tert-Butyl 2-fluoro-5-(trifluoromethyl)benzoate C₁₂H₁₂F₄O₂ 280.22 3.5 N/A Higher lipophilicity; resistant to hydrolysis
tert-Butyl 5-chloro-2,4-difluorobenzoate C₁₁H₁₁ClF₂O₂ 260.66 2.9 N/A Thermal stability up to 150°C; used in high-temperature reactions

<sup>*</sup>LogP values estimated using fragment-based methods.

Biological Activity

Tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate is an organic compound characterized by its unique fluorinated structure, which includes a tert-butyl group and both a fluoro and a trifluoromethoxy substituent on the benzoate ring. This compound has garnered attention in biological research due to its potential applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₂F₄O₂. The structure features:

  • Tert-butyl group : Enhances lipophilicity and solubility in organic solvents.
  • Fluoro group : Imparts unique electronic properties that can influence biological interactions.
  • Trifluoromethoxy group : Known for enhancing metabolic stability and bioactivity.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, particularly esterases. These enzymes catalyze the hydrolysis of ester bonds, leading to the formation of biologically active metabolites such as 2-fluoro-5-(trifluoromethoxy)benzoic acid. This metabolic pathway is crucial for understanding its potential pharmacological effects .

Cellular Effects

The compound influences cellular processes through:

  • Modulation of signaling pathways : It may inhibit or activate specific pathways by binding to receptors or enzymes.
  • Gene expression alteration : Interaction with transcription factors can lead to changes in mRNA levels, affecting protein synthesis and cellular function .

Study on Fluorinated Compounds

Research has indicated that fluorinated compounds like this compound exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, a study highlighted how the inclusion of trifluoromethyl groups significantly increased the potency of certain pharmaceutical agents, suggesting that similar enhancements may apply to this compound .

Antimicrobial Activity

In a comparative study focusing on antimicrobial properties, fluorinated chalcones were synthesized and evaluated for their antibacterial and antifungal activities. The results suggested that compounds with trifluoromethyl substitutions exhibited superior activity against various pathogens, indicating a potential application for this compound in developing new antimicrobial agents .

Enzyme Interactions

The compound undergoes hydrolysis mediated by esterases, producing active metabolites that can further participate in metabolic reactions. The interaction with cytochrome P450 enzymes also suggests possible pathways for detoxification or bioactivation .

Transport Mechanisms

The transport of this compound within biological systems is influenced by its lipophilicity and the presence of specific transporters. Its ability to penetrate cell membranes facilitates its distribution to target sites, enhancing its biological efficacy .

Summary Table of Biological Activities

Activity Type Description
Enzyme InteractionHydrolysis by esterases; potential interaction with cytochrome P450 enzymes
Cellular ModulationInfluences signaling pathways and gene expression via receptor binding
Antimicrobial PropertiesEnhanced activity observed in fluorinated analogs; potential for development as an antimicrobial agent

Q & A

Q. What synthetic routes are commonly employed to prepare tert-butyl 2-fluoro-5-(trifluoromethoxy)benzoate?

The ester can be synthesized via two primary methods:

  • Esterification of the carboxylic acid precursor : React 2-fluoro-5-(trifluoromethoxy)benzoic acid with tert-butanol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide). Purification via column chromatography is recommended to isolate the ester .
  • Acid chloride route : Convert the benzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with tert-butanol. This method avoids racemization and improves yield . Monitor reaction progress using TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) and confirm purity via GC or HPLC .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : Use ¹H NMR to identify the tert-butyl group (singlet at ~1.3 ppm) and aromatic protons. ¹⁹F NMR resolves signals for the fluorine and trifluoromethoxy groups (distinct δ ranges for -F and -OCF₃) .
  • Chromatography : GC or HPLC with UV detection (λ = 254 nm) assesses purity. Compare retention times with standards .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z 295.06 for C₁₂H₁₁F₄O₃) .
  • Melting point analysis : Cross-check experimental values (e.g., 80–85°C) with literature data to verify crystallinity .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

The -OCF₃ group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the ester. For Suzuki-Miyaura coupling, replace the fluorine atom at position 2 with a boronic acid partner. Optimize conditions using Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?

Conflicting data may arise from polymorphic forms or impurities. To validate:

  • Perform differential scanning calorimetry (DSC) to measure precise melting ranges.
  • Recrystallize the compound from hexane/ethyl acetate and compare with literature (e.g., Kanto Reagents lists mp for analogous esters ).
  • Cross-reference purity assessments using HPLC (≥95% purity threshold) .

Q. What strategies optimize the hydrolytic stability of this ester under physiological conditions?

Tert-butyl esters are generally stable at neutral pH but hydrolyze under acidic or basic conditions. To assess stability:

  • Incubate the compound in PBS (pH 7.4), 0.1M HCl (pH 1), and 0.1M NaOH (pH 13) at 37°C.
  • Quantify degradation products (e.g., free carboxylic acid) via HPLC-UV at 24-hour intervals.
  • Note: The electron-withdrawing -F and -OCF₃ groups may slow hydrolysis compared to unsubstituted tert-butyl benzoates .

Q. How can researchers mitigate side reactions during functionalization of the aromatic ring?

  • Protection strategies : Temporarily block reactive sites (e.g., ester group) using silyl ethers or benzyl protection during halogenation or nitration .
  • Temperature control : Conduct reactions at –20°C to minimize thermal decomposition of the trifluoromethoxy group.
  • Catalyst screening : Test Pd, Cu, or Ni catalysts for cross-coupling efficiency. For example, Pd(OAc)₂ with XPhos ligand improves yields in challenging couplings .

Methodological Notes

  • Synthetic scalability : Pilot reactions at 0.1–1 mmol scale before scaling up to avoid exothermic risks.
  • Safety protocols : Handle fluorinated compounds in a fume hood; use PPE due to potential irritancy (aligned with CLP Regulation classifications ).
  • Data validation : Always cross-check spectral data with databases (e.g., SciFinder) and replicate experiments to confirm reproducibility .

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